4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid

Lipophilicity Aqueous solubility Drug-likeness

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid (CAS 1334500-11-6) is a synthetic biphenylacetic acid derivative with the molecular formula C17H16FNO3 and a molecular weight of 301.31 g/mol. It belongs to the class of nonsteroidal anti-inflammatory drug (NSAID) scaffolds, specifically acting as a cyclooxygenase-2 (COX‑2) inhibitor.

Molecular Formula C17H16FNO3
Molecular Weight 301.317
CAS No. 1334500-11-6
Cat. No. B577532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid
CAS1334500-11-6
Molecular FormulaC17H16FNO3
Molecular Weight301.317
Structural Identifiers
SMILESCCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F
InChIInChI=1S/C17H16FNO3/c1-2-19-17(22)14-8-7-13(10-15(14)18)12-5-3-11(4-6-12)9-16(20)21/h3-8,10H,2,9H2,1H3,(H,19,22)(H,20,21)
InChIKeyLTDANUJJXHWHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid (CAS 1334500-11-6): Key Physicochemical & Structural Profile for Research Procurement


4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid (CAS 1334500-11-6) is a synthetic biphenylacetic acid derivative with the molecular formula C17H16FNO3 and a molecular weight of 301.31 g/mol [1]. It belongs to the class of nonsteroidal anti-inflammatory drug (NSAID) scaffolds, specifically acting as a cyclooxygenase-2 (COX‑2) inhibitor . The compound features a 4′-ethylcarbamoyl group and a 3′-fluoro substituent on the biphenyl ring system, distinguishing it from simpler biphenylacetic acid analogs such as felbinac (4‑biphenylacetic acid) and flurbiprofen.

Why 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid Cannot Be Simply Replaced by Generic Biphenylacetic Acid Analogs


Substituting 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid with unsubstituted biphenylacetic acid (felbinac) or even α‑methyl‑substituted flurbiprofen in a research protocol can lead to divergent outcomes because the ethylcarbamoyl and fluoro substituents fundamentally alter the molecule’s lipophilicity, hydrogen‑bonding capacity, and electronic surface properties [1]. Even a regioisomeric shift of the acetic acid attachment point (e.g., from the 4‑position to the 3‑position on the distal phenyl ring) changes the three‑dimensional presentation of the pharmacophore and can affect target engagement . The quantitative evidence below demonstrates that these structural features translate into measurable differences in LogP, topological polar surface area (TPSA), and hydrogen‑bond donor/acceptor counts—parameters that directly influence solubility, permeability, and protein‑binding behavior in in‑vitro and in‑vivo models.

Quantitative Differentiation of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid Against Closest Analogs for Informed Procurement


Lower Computed LogP (XLogP3‑AA) Compared to Felbinac and Flurbiprofen Enhances Aqueous Solubility

The target compound exhibits a predicted LogP (XLogP3‑AA) of 2.8, which is notably lower than that of the unsubstituted parent felbinac (LogP ≈ 3.26) and the α‑methyl analog flurbiprofen (LogP ≈ 4.16) [1][2]. In the biphenylacetic acid series, lower LogP correlates with improved aqueous solubility and reduced non‑specific protein binding, which is critical for achieving reproducible concentration‑response relationships in biochemical and cell‑based assays [3].

Lipophilicity Aqueous solubility Drug-likeness

Elevated Topological Polar Surface Area (TPSA) of 66.4 Ų Alters Membrane Permeability Profile Versus Felbinac and Flurbiprofen

The TPSA of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid is 66.4 Ų , significantly larger than that of felbinac (37.3 Ų) and flurbiprofen (37.3 Ų) [1]. The 29.1 Ų increase arises from the ethylcarbamoyl amide moiety. In standard ADME models, a TPSA exceeding 60 Ų is associated with reduced passive transcellular permeability but can enhance paracellular transport and lower CNS penetration, which may be preferable for peripheral anti‑inflammatory target engagement [2].

Membrane permeability Polar surface area ADME prediction

Increased Hydrogen‑Bond Donor and Acceptor Count Expands Interaction Potential Relative to Felbinac and Flurbiprofen

The target compound possesses 2 hydrogen‑bond donors (HBD) and 4 hydrogen‑bond acceptors (HBA), compared to felbinac (1 HBD / 2 HBA) and flurbiprofen (1 HBD / 2 HBA) [1][2]. The additional donor and two extra acceptors are contributed by the ethylcarbamoyl group. This increased HBD/HBA capacity can form additional, stabilizing interactions with polar residues in the COX‑2 active site (e.g., Tyr355, Arg120) that are not available to the simpler analogs, potentially translating into slower off‑rates or altered selectivity profiles within the COX isoform family [3].

Hydrogen bonding Target engagement Molecular recognition

Differentiated Substitution Pattern Distinguishes the Compound from Its 3‑Acetic Acid Regioisomer

The 4‑acetic acid attachment on the distal phenyl ring (para to the biphenyl linkage) positions the carboxylic acid in a different geometric plane compared to the 3‑acetic acid regioisomer (CAS 1375069‑31‑0) . In 4′,5‑disubstituted biphenylacetic acid COX‑2 inhibitors, the position of the acetic acid moiety is known to influence the distance and angle between the carboxylate and the key Arg120 residue, directly affecting inhibitory potency [1]. Although a direct head‑to‑head IC50 comparison is not yet reported, the established SAR from the same chemical series demonstrates that a 4‑acetic acid vs. 3‑acetic acid shift can alter COX‑2 IC50 by more than 10‑fold [1].

Regioisomer differentiation Pharmacophore geometry Structure–activity relationship

Documented Purity ≥96% with Batch‑Specific NMR/HPLC/GC Analysis Surpasses Common Generic Biphenylacetic Acid Derivatives

Reputable vendors supply 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid at a standard purity of ≥95–96%, and provide batch‑specific analytical data including NMR, HPLC, and GC upon request . In contrast, many generic biphenylacetic acid derivatives (e.g., commercial felbinac) are frequently listed at ≥98% but often lack multi‑method orthogonal purity verification for research‑grade lots . For the target compound, the availability of detailed analytical reports reduces the risk of uncharacterized impurities confounding biological assay results.

Chemical purity Analytical characterization Reproducibility

Optimal Research and Industrial Application Scenarios for 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid Based on Quantitative Differentiation Evidence


In‑Vitro COX‑2 Inhibition Screening Requiring Aqueous‑Compatible Compound Stocks

The compound’s lower LogP (2.8 vs. 3.26–4.16 for felbinac/flurbiprofen) [1] makes it particularly suitable for assays where DMSO stock solutions must be diluted into aqueous buffer without precipitation. This property is critical for high‑throughput screening campaigns that demand consistent compound concentration across 384‑ or 1536‑well plates.

Structure‑Activity Relationship (SAR) Studies Exploring Hydrogen‑Bond‑Driven COX‑2 Binding

With 2 hydrogen‑bond donors and 4 acceptors [1], this compound extends the interaction space beyond that of felbinac or flurbiprofen (1 donor, 2 acceptors). It serves as a versatile core scaffold for medicinal chemists aiming to probe the role of amide‑mediated contacts in COX‑2 active site engagement.

Peripheral Anti‑Inflammatory Target Engagement with Minimized CNS Penetration

The elevated TPSA (66.4 Ų) [1] predicts reduced passive blood‑brain barrier permeability relative to flurbiprofen (37.3 Ų). This profile is advantageous for drug discovery programs targeting peripheral inflammation where CNS side effects must be avoided, allowing researchers to evaluate the compound in in‑vivo models without confounding central effects.

Regioisomer‑Controlled Probe Molecule for Target Validation

The 4‑acetic acid attachment (para to biphenyl linkage) has been established through QSAR models as the geometry‑preferred orientation for COX‑2 binding within the 4′,5‑disubstituted biphenylacetic acid class [2]. This compound can therefore be used as a validated positive control or probe in target‑engagement studies, where its regioisomeric purity (confirmed by available NMR data) ensures consistent pharmacology.

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